Unique Crystallographic Identity as the Key Synthetic Intermediate vs. Sunitinib Malate API
Single-crystal X-ray diffraction data from Sidoryk et al. (2013) establish that the target compound—the key synthetic intermediate—crystallizes in the triclinic P-1 space group with four independent molecules per asymmetric unit, whereas sunitinib malate (SUM) crystallizes in the monoclinic P2(1) space group with two molecules per asymmetric unit [1]. This crystallographic divergence provides an unambiguous fingerprint for identity confirmation and polymorph screening that no other sunitinib impurity standard can replicate.
| Evidence Dimension | Crystal system and space group |
|---|---|
| Target Compound Data | Triclinic, P-1, Z' = 4 (four independent molecules per asymmetric unit) |
| Comparator Or Baseline | Sunitinib malate (SUM): Monoclinic, P2(1), Z' = 2 |
| Quantified Difference | Different crystal system (triclinic vs. monoclinic) and different number of independent molecules per asymmetric unit (4 vs. 2) |
| Conditions | Single-crystal X-ray diffraction at low temperature; structures solved and refined from impurity-free crystalline material |
Why This Matters
Selecting the correct intermediate reference standard is essential for solid-state characterization during process development; misidentification would lead to erroneous polymorph assignment and potential batch failure during regulatory review.
- [1] Sidoryk K, Malińska M, Bańkowski K, et al. Physicochemical characteristics of sunitinib malate and its process-related impurities. Journal of Pharmaceutical Sciences. 2013;102(2):706-716. doi:10.1002/jps.23412. View Source
